

# structural domains and function of the DCBLD2 protein

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Structural Domains and Function of the DCBLD2 Protein

#### **Abstract**

Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as ESDN and CLCP1, is a type-I transmembrane protein that has emerged as a critical regulator in various physiological and pathological processes, most notably in cancer progression. This document provides a comprehensive overview of the structural architecture, molecular functions, and signaling networks associated with DCBLD2. Structurally, the protein is characterized by its distinct extracellular domains—Discoidin, CUB, and LCCL—and an intracellular domain featuring multiple tyrosine phosphorylation sites that serve as a scaffold for signaling complexes. Functionally, DCBLD2 is a key modulator of receptor tyrosine kinase (RTK) signaling, a potent mediator of epithelial-mesenchymal transition (EMT), and a promoter of angiogenesis, cell migration, and invasion. Its overexpression in numerous cancers, including lung, colorectal, and pancreatic adenocarcinoma, is strongly correlated with advanced tumor stages, poor prognosis, and resistance to chemotherapy. This guide summarizes the key signaling axes, presents quantitative data on its expression, and details relevant experimental methodologies to facilitate further research into DCBLD2 as a promising prognostic biomarker and therapeutic target.

#### Structural Architecture of DCBLD2



DCBLD2 is a single-pass type-I transmembrane protein, first identified in human coronary arterial cells and lung cancer cell lines.[1][2][3] Its structure provides a platform for diverse molecular interactions, governing its function as a signaling receptor and scaffold.

### **Extracellular Domain (Ectodomain)**

The ectodomain of DCBLD2 is composed of three conserved domains:

- Discoidin Domain (also Coagulation Factor V/VIII homology domain): This domain is implicated in protein-protein and protein-carbohydrate interactions, often mediating cell adhesion and aggregation.
- CUB (Complement C1r/C1s, Uegf, Bmp1) Domain: CUB domains are typically found in extracellular and plasma membrane-associated proteins and are known to be involved in protein-protein interactions.
- LCCL (Limulus Clotting Factor C, Cochlin, Lgl1) Domain: This domain is also involved in protein-protein interactions.

The combination of these domains makes DCBLD2 a versatile receptor capable of binding various ligands and interacting with other cell-surface proteins.[1][3] Due to similarities in its ectodomain structure, DCBLD2 is also referred to as a neuropilin-like protein.[4][5]

#### **Transmembrane and Signal Peptide Region**

DCBLD2 possesses a transmembrane segment that anchors it to the plasma membrane. Notably, it has an unusually long signal sequence that is not cleaved in the mature protein.[6] This uncleaved signal sequence, particularly its hydrophobic 'traC' segment, has been shown to interact directly with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a role in modulating its signaling.[6]

## **Intracellular Domain (ICD)**

The cytoplasmic tail of DCBLD2 is a critical signaling hub. It lacks intrinsic enzymatic activity but contains seven tyrosine residues within YxxP motifs that can be phosphorylated by non-receptor tyrosine kinases such as FYN and ABL.[4][7] Upon phosphorylation, these sites act as docking points for adaptor proteins containing SH2 domains, most notably Crk/CrkL, which are



involved in signaling pathways that regulate neuronal migration and cytoskeletal dynamics.[4] This scaffolding capability allows DCBLD2 to assemble and regulate downstream signaling complexes.



Click to download full resolution via product page

Figure 1: Domain organization of the DCBLD2 protein.

#### **Molecular Functions and Cellular Roles**

DCBLD2 is implicated in a wide array of cellular processes, with a particularly prominent role in cancer biology.

## Regulation of Receptor Tyrosine Kinase (RTK) Signaling

DCBLD2 acts as a crucial modulator of several RTKs. It has been shown to interact with and regulate the signaling of VEGFR2, Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR- $\beta$ ), Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor (INSR).[5][6][7][8] For instance, DCBLD2 associates with VEGFR-2 and regulates its complex formation with negative regulators, thereby promoting VEGF signaling.[9] It also inhibits the caveolae-dependent endocytosis of PDGFR- $\beta$ , sustaining its signaling activity.[5]

### **Mediation of Epithelial-Mesenchymal Transition (EMT)**

EMT is a cellular program critical for embryonic development and wound healing, which is often hijacked by cancer cells to promote metastasis.[10] DCBLD2 is a key driver of EMT.[1][8][11] Overexpression of DCBLD2 in lung adenocarcinoma cells leads to the loss of epithelial markers like E-cadherin and ZO-1, and the acquisition of mesenchymal markers such as N-cadherin and Vimentin.[1] This transition enhances the migratory and invasive capabilities of cancer cells.



### **Promotion of Angiogenesis**

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. DCBLD2 is directly involved in this process.[12][13] Its interaction with VEGFR2 in endothelial cells promotes VEGF-induced signaling, proliferation, and migration.[6] Consequently, the downregulation of DCBLD2 has been shown to inhibit angiogenesis both in vitro and in vivo.[12][14]

### Role in Cell Migration, Invasion, and Metastasis

Through its influence on EMT and RTK signaling, DCBLD2 significantly promotes cell motility, migration, and invasion.[1][13] In lung adenocarcinoma and colorectal cancer, elevated DCBLD2 expression is linked to increased metastatic potential.[1][12] This function is partly mediated by its interaction with the focal adhesion pathway through ITGB1 (Integrin beta-1), which is critical for cell-matrix interactions and migration.[12]

#### **Contribution to Chemoresistance**

A growing body of evidence indicates that high DCBLD2 expression is associated with resistance to standard chemotherapeutic agents.[1][2][12] In lung cancer, DCBLD2 mediates cisplatin-induced metastasis.[1][15] In colorectal cancer, its overexpression correlates with resistance to 5-Fluorouracil (5-FU).[12] Pan-cancer analysis reveals a positive correlation between DCBLD2 expression and the IC50 values of numerous anti-cancer drugs, suggesting its role as a broad mediator of drug resistance.[2]

## **Key Signaling Pathways Involving DCBLD2**

DCBLD2 integrates into several major signaling networks to exert its functions.

## **Upstream Regulation: The ERK/AP-1** → **DCBLD2 Axis**

The expression of DCBLD2 itself is tightly regulated. In response to stimuli like cisplatin, the ERK signaling pathway is activated, leading to the phosphorylation of ERK.[1][15] Activated ERK subsequently promotes the activity of the transcription factor AP-1, which binds to the DCBLD2 promoter to drive its transcription.[1] This creates a feedback loop where a chemotherapy agent can induce the expression of a protein that confers resistance and promotes metastasis.





Click to download full resolution via product page

Figure 2: Cisplatin-induced transcriptional upregulation of DCBLD2.

# Downstream Effector: The DCBLD2 $\rightarrow$ GSK3 $\beta$ / $\beta$ -catenin Pathway

One of the best-characterized downstream pathways for DCBLD2 involves the Wnt/ $\beta$ -catenin signaling cascade. DCBLD2 promotes the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ).[1][15] Inactive GSK3 $\beta$  can no longer phosphorylate  $\beta$ -catenin, preventing its degradation. This leads to the stabilization and nuclear accumulation of  $\beta$ -catenin, where it acts as a co-activator for transcription factors that drive the expression of EMT-related genes like Snail and Zeb1.[1]





Click to download full resolution via product page

Figure 3: DCBLD2-mediated stabilization of  $\beta$ -catenin to promote EMT.

#### The DCBLD2/ITGB1 Focal Adhesion Axis

Tandem affinity purification-mass spectrometry (TAP-MS) and co-immunoprecipitation (Co-IP) assays have identified Integrin beta-1 (ITGB1) as a key binding partner of DCBLD2.[12][16][17] ITGB1 is a core component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. This interaction suggests that DCBLD2 directly influences focal adhesion signaling, thereby regulating cell adhesion, migration, and invasion.



Click to download full resolution via product page

Figure 4: Interaction of DCBLD2 with ITGB1 in the focal adhesion pathway.

## **Quantitative Data Summary**

The clinical relevance of DCBLD2 is underscored by quantitative analyses of its expression in patient cohorts.

Table 1: Summary of DCBLD2 Expression in Human Cancers



| Cancer Type                       | Finding                                                                | Database/Meth<br>od            | p-value     | Reference |
|-----------------------------------|------------------------------------------------------------------------|--------------------------------|-------------|-----------|
| Lung<br>Adenocarcino<br>ma (LUAD) | mRNA expression significantly increased in tumors vs. normal tissue.   | TCGA                           | < 0.05      | [1][3]    |
| Lung<br>Adenocarcinoma<br>(LUAD)  | Protein expression higher in tumors vs. normal tissue.                 | CPTAC                          | p = 0.0049  | [1][3]    |
| Lung<br>Adenocarcinoma<br>(LUAD)  | Protein expression significantly higher in tumors vs. adjacent tissue. | IHC                            | p < 0.001   | [3]       |
| Colorectal<br>Cancer (CRC)        | mRNA expression significantly higher in tumors vs. normal tissue.      | GEO<br>(GSE20842,<br>GSE32323) | Significant | [12]      |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Upregulation observed in dissected PDAC tissues. | Multiple Cohorts | Significant |[13]|

Table 2: Clinicopathological and Prognostic Correlations of DCBLD2 Expression



| Cancer Type                             | Correlation                                                                 | Metric             | p-value     | Reference |
|-----------------------------------------|-----------------------------------------------------------------------------|--------------------|-------------|-----------|
| Lung<br>Adenocarcino<br>ma (LUAD)       | High expression correlates with advanced tumor staging & nodal involvement. | Chi-square<br>test | < 0.05      | [1]       |
| Lung<br>Adenocarcinoma<br>(LUAD)        | High protein expression correlates with worse Overall Survival (OS).        | Kaplan-Meier       | p = 0.0418  | [1]       |
| Lung<br>Adenocarcinoma<br>(LUAD)        | High protein expression correlates with worse Relapse- Free Survival (RFS). | Kaplan-Meier       | < 0.05      | [1]       |
| Colorectal<br>Cancer (CRC)              | High expression leads to poor prognosis.                                    | TCGA,<br>GSE17536  | Significant | [12]      |
| Pancreatic Ductal Adenocarcinoma (PDAC) | High expression correlates with decreased OS.                               | Kaplan-Meier       | Significant | [13]      |

| Pan-Cancer Analysis | High expression correlates with shorter OS in 16 tumor types. | TCGA | Significant |[2][8]|

## **Experimental Protocols**

Characterizing the functions of DCBLD2 involves a range of molecular and cellular biology techniques.



# Protocol: Co-Immunoprecipitation (Co-IP) for DCBLD2 Interaction

This protocol is used to verify the interaction between DCBLD2 and a putative binding partner (e.g., ITGB1) in a cellular context.[12]

- Cell Culture & Lysis: Culture cells (e.g., HCT116) to 80-90% confluency. Lyse cells in a nondenaturing lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce nonspecific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against DCBLD2 (or an isotype control IgG) overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the putative interacting protein (ITGB1).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.uvm.edu]
- 5. DCBLD2 regulates vascular hyperplasia by modulating the platelet derived growth factor receptor-β endocytosis through Caveolin-1 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 6. Regulation of angiogenesis by signal sequence-derived peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FYN and ABL Regulate the Interaction Networks of the DCBLD Receptor Family PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pan-cancer analyses identify DCBLD2 as an oncogenic, immunological, and prognostic biomarker [frontiersin.org]
- 9. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] Gene -NCBI [ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. researchgate.net [researchgate.net]
- 12. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic Profiling Identifies DCBLD2 as a Diagnostic and Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DCBLD2 Mediates Epithelial-Mesenchymal Transition-Induced Metastasis by Cisplatin in Lung Adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance [frontiersin.org]
- 17. DCBLD2 Affects the Development of Colorectal Cancer via EMT and Angiogenesis and Modulates 5-FU Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural domains and function of the DCBLD2 protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616171#structural-domains-and-function-of-the-dcbld2-protein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com